molecular formula C11H16 B155024 1,3-Diethyl-4-methylbenzene CAS No. 1758-85-6

1,3-Diethyl-4-methylbenzene

Cat. No. B155024
CAS RN: 1758-85-6
M. Wt: 148.24 g/mol
InChI Key: PZMJNJDRDKPVLB-UHFFFAOYSA-N
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Description

1,3-Diethyl-4-methylbenzene is a synthetic organic compound . It is also known by its synonyms: 1-Methyl-2,4-di-Ethylbenzene, 2,4-Diethyl-1-methylbenzene, Benzene, 1,3-diethyl-4-methyl, and BENZENE,2,4-DIETHYL-1-METHYL . It has a molecular formula of C11H16 and a molecular weight of 148.24 .


Molecular Structure Analysis

The molecular structure of 1,3-Diethyl-4-methylbenzene consists of a benzene ring with two ethyl groups and one methyl group attached to it . The molecular formula is C11H16 .


Physical And Chemical Properties Analysis

1,3-Diethyl-4-methylbenzene has a melting point of -44.72°C and a boiling point of 205°C . It has a density of 0.8709 and a refractive index of 1.5005 .

Scientific Research Applications

Molecular and Crystal Structure Analysis

1,3-Diethyl-4-methylbenzene's crystal and molecular structures provide insights into the characteristics and behavior of similar organic compounds. For instance, the study of 1,4-diethyl- and 1,2-diethylbenzene crystals reveals their molecular arrangements, including the positioning of methyl groups relative to the aromatic ring, which influences their properties and interactions (Yufit, 2013).

Catalysis and Chemical Reactions

1,3-Diethyl-4-methylbenzene plays a role in catalytic processes like the methanol to olefin (MTO) catalysis. The side-chain methylation mechanism, involving compounds like 1,3-Diethyl-4-methylbenzene, is crucial in understanding the thermodynamics and kinetics of such reactions (Arstad et al., 2004).

Solution Behavior Analysis

The behavior of similar compounds in different solvents, like the study of diaminotoluene (related to 1,3-Diethyl-4-methylbenzene) in various solvents, provides valuable insights into solute-solvent interactions. Such studies are essential for understanding the compound's applications in different chemical environments (Zhu et al., 2014).

Supramolecular Chemistry

Research indicates the potential use of 1,3-Diethyl-4-methylbenzene derivatives in creating supramolecular structures. These structures are significant in developing molecular recognition systems, with specific configurations enhancing binding affinities (Wang & Hof, 2012).

Polymer Chemistry

In polymer chemistry, derivatives of 1,3-Diethyl-4-methylbenzene are used to synthesize π-conjugated dithiafulvene oligomers. These oligomers have applications in material science due to their unique optical and electrical properties (Naka et al., 2003).

Photophysics

Understanding the photophysics of 1,3-Diethyl-4-methylbenzene derivatives helps in material science, especially in light-emitting applications. Studies on crystals like 1,4-diethynylbenzene (a related compound) reveal information about the impact of aggregation on their photophysical properties (Levitus et al., 2001).

Zeolite Catalysis

The role of 1,3-Diethyl-4-methylbenzene in zeolite catalysis, particularly in methanol-to-olefin reactions, is a critical area of research. Understanding the reactivity and selectivity of such processes has implications in the petrochemical industry (Sassi et al., 2002).

Safety And Hazards

1,3-Diethyl-4-methylbenzene is classified as a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,4-diethyl-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-4-10-7-6-9(3)11(5-2)8-10/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMJNJDRDKPVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170031
Record name 1,3-Diethyl-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diethyl-4-methylbenzene

CAS RN

1758-85-6
Record name 2,4-Diethyltoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diethyl-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIETHYLTOLUENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4U588TW2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
N Dimov, E Matisov'a - Journal of Chromatography A, 1991 - Elsevier
The positive identification of higher alkylbenzene isomers is a difficult task even with a mass spectral detector. A preliminary calculative identification could serve for a better orientation …
Number of citations: 11 www.sciencedirect.com
DR Bukvicki, AK Tyagi, DG Gottardi… - Natural product …, 2013 - journals.sagepub.com
The chemical composition of Scapania aspera extracts was determined by solid phase micro extraction gas chromatography–mass spectrometry (SPME GC-MS) and 96 constituents …
Number of citations: 17 journals.sagepub.com
GG Vincent, R Sivanandam, G Murugaiyan… - researchgate.net
Lessertia montana is an indigenous medicinal plant with wide spectrum of useful bioactive compounds against numerous diseases in the Basotho traditional medicine. Therefore, it is of …
Number of citations: 0 www.researchgate.net
R Bramston-Cook - 2000 - lotusinstruments.com
Identification of hydrocarbons in a chromatogram of ambient air or vehicle exhaust is inherently difficult since well over 300 chemical species can be detected, and the most common …
Number of citations: 4 lotusinstruments.com
LI Ewurum - 2021 - search.proquest.com
The growing concern with regards to the amount of mixed plastic waste (MPW) especially in municipal solid wastes (MSW) and with the significant quantity ending up in the landfill has …
Number of citations: 0 search.proquest.com
M Mas Casals - 2010 - upcommons.upc.edu
L’objectiu d’aquest projecte és optimitzar un mètode d’extracció per tal d’analitzar els microcontaminants orgànics que es troben en aigües residuals. En aquest estudi s’ha partit d’…
Number of citations: 2 upcommons.upc.edu

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